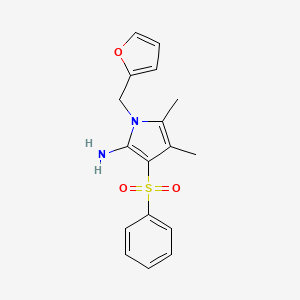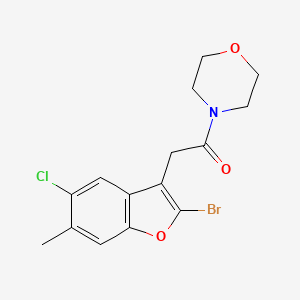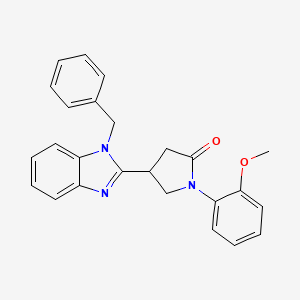![molecular formula C24H19NO5S B11475803 7-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11475803.png)
7-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は名前が長いですが、その構造は興味深い特徴を明らかにしています。詳しく見ていきましょう。
名前: 7-[3-メトキシ-4-(プロプ-2-イン-1-イルオキシ)フェニル]-5-オキソ-3-フェニル-4,5,6,7-テトラヒドロチエノ[3,2-b]ピリジン-2-カルボン酸
実験式: CHNOS
CAS番号: 17061-86-8
分子量: 425.49 g/mol
2. 製法
合成ルート: この化合物の合成には、いくつかのステップが含まれます。考えられるルートには、以下の反応が含まれます。
チエノピリジン形成:
フェニル置換:
酸化とカルボキシル化:
工業的生産: 工業規模の生産方法は異なる場合がありますが、通常は効率的でスケーラブルな合成ルートを使用します。
3. 化学反応の解析
この化合物は、さまざまな反応に関与します。
酸化: 官能基を変化させる酸化反応を起こす可能性があります。
置換: フェニル基は他の部分と置換される可能性があります。
還元: カルボニル基の還元が起こる可能性があります。
一般的な試薬には、酸化剤(例:KMnO4)、還元剤(例:NaBH4)、酸/塩基触媒が含まれます。
主な生成物は、反応条件と置換基によって異なります。たとえば、還元により対応するアルコールが生成される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach starts with the preparation of 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde . This intermediate is then subjected to a series of reactions, including cyclization and functional group transformations, to form the final thienopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the prop-2-yn-1-yloxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group results in alcohols.
科学的研究の応用
この化合物は、さまざまな分野で応用されています。
医学: その独自の構造により、潜在的な治療効果が調査されています。
化学: 有機合成におけるビルディングブロックとして使用されます。
産業: 他の化合物の前駆体として役立つ可能性があります。
作用機序
正確なメカニズムは、現在も研究中の課題です。潜在的な分子標的と経路は、さらなる調査が必要です。
6. 類似の化合物との比較
直接の類似体は見つかりませんでしたが、そのチエノピリジンコアはこれを際立たせています。類似の化合物は、フェニル環やカルボン酸などの特徴を共有している可能性があります。
類似化合物との比較
Similar Compounds
Indole Derivatives: Known for their broad-spectrum biological activities.
Imidazole Compounds: Possess diverse chemical and biological properties.
Quinoline Derivatives: Exhibited antimicrobial potential.
Uniqueness
What sets 7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID apart is its unique combination of functional groups and the thienopyridine core. This structure allows for versatile chemical modifications and a wide range of applications in various fields.
特性
分子式 |
C24H19NO5S |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
7-(3-methoxy-4-prop-2-ynoxyphenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C24H19NO5S/c1-3-11-30-17-10-9-15(12-18(17)29-2)16-13-19(26)25-21-20(14-7-5-4-6-8-14)23(24(27)28)31-22(16)21/h1,4-10,12,16H,11,13H2,2H3,(H,25,26)(H,27,28) |
InChIキー |
LSAFTZQBCMMEOL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chlorophenyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11475720.png)

![methyl 4-(2-methylphenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11475746.png)

![6-(1,3-benzodioxol-5-yl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11475754.png)
![3-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11475758.png)
![7-Amino-5-[4-(benzyloxy)-3-methoxyphenyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11475769.png)
![2-Furancarboxamide, N-[3-amino-2-cyano-1,1-bis(trifluoromethyl)-2-butenyl]-](/img/structure/B11475770.png)
![ethyl N-acetyl-3,3,3-trifluoro-2-[(2-methoxybenzyl)amino]alaninate](/img/structure/B11475775.png)
![2-amino-7-[3-(benzyloxy)-4-methoxyphenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11475780.png)
![Ethyl 3,3,3-trifluoro-2-[2-(2-fluorophenyl)ethylamino]-2-(propanoylamino)propanoate](/img/structure/B11475781.png)

![3-[(4-chlorophenyl)sulfonyl]-7-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11475797.png)
![2-{4-[1-(1H-benzimidazol-2-yl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11475798.png)
